molecular formula C13H10ClFN2O B1414899 N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide CAS No. 937392-58-0

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

Cat. No.: B1414899
CAS No.: 937392-58-0
M. Wt: 264.68 g/mol
InChI Key: BBDJRUXWNBGJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide is an organic compound with the molecular formula C13H10ClFN2O. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It features a benzamide core substituted with amino, chloro, and fluoro groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 2-chloro-5-nitroaniline, undergoes nitration followed by reduction to yield 5-amino-2-chloroaniline.

    Acylation: The 5-amino-2-chloroaniline is then acylated with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Types of Reactions:

    Substitution Reactions: The amino and chloro groups on the benzene ring can undergo electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used for further substitution on the aromatic ring.

    Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide can replace the chloro group.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amino group to a nitro group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the nitro group back to an amino group.

Major Products:

    Substituted Derivatives: Depending on the reagents used, various substituted derivatives of this compound can be synthesized, such as nitro or bromo derivatives.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Probes: Utilized as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industry:

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The amino and fluoro groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

    N-(5-Amino-2-chlorophenyl)benzamide: Lacks the fluoro group, which may affect its reactivity and binding properties.

    N-(5-Amino-2-chlorophenyl)-4-chlorobenzamide: Substitutes the fluoro group with a chloro group, potentially altering its electronic properties and interactions.

Uniqueness: N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical behavior and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-11-6-5-10(16)7-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDJRUXWNBGJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.